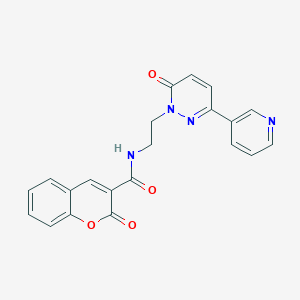![molecular formula C19H18ClN3O4 B3004888 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448124-46-6](/img/structure/B3004888.png)
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Bioactivity : A related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. This compound exhibited broad inhibitory activities toward fungi at a concentration of 1×10-4 (Xue Si-jia, 2011).
- Chemical Structure Analysis : The study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a similar compound, involved analyzing its molecular structure and vibrational frequencies using computational methods, which may offer insights into the properties of the target compound (E. Taşal et al., 2009).
Biological Activities
- Antimicrobial Activities : Synthesis and evaluation of new pyridine derivatives, including structures related to the target compound, showed variable and modest activity against bacterial and fungal strains (N. Patel et al., 2011).
- Anti-Leukemic Activities : A compound structurally similar to the target molecule, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, exhibited cytotoxic potential against leukemia cell lines, indicating possible applications in cancer research (J. Guillon et al., 2018).
Drug Development and Pharmacokinetics
- CCR5 Antagonist Synthesis : Novel non-peptide CCR5 antagonists incorporating similar structures to the target compound were synthesized and characterized, suggesting potential applications in drug development for treating conditions like HIV (H. Bi, 2014; Cheng De-ju, 2014).
- Metabolite Exposure Estimation : Research on a structurally related compound, (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, involving in vitro data and physiologically based pharmacokinetic modeling, can inform the understanding of metabolite exposure of similar compounds in humans (R. Obach et al., 2018).
Molecular Interaction and Docking Studies
- In-Silico Docking Studies : Analysis of substituted 2-aminobenzothiazoles derivatives, related to the target compound, using docking studies, provided insights into their interaction with microbial targets. This suggests potential for computational analysis in understanding the interactions of similar compounds (D. G. Anuse et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might interact with specific receptors or enzymes in the hepatic stellate cells, leading to the inhibition of fibrosis .
Biochemical Pathways
Given the anti-fibrotic activity of similar compounds, it can be speculated that this compound might affect the pathways related to collagen synthesis and deposition, which are key processes in the development of fibrosis .
Pharmacokinetics
Similar compounds have been shown to exhibit promising cytotoxic activity against certain cell lines , suggesting that they might have favorable bioavailability and distribution characteristics.
Result of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might lead to a reduction in collagen synthesis and deposition in the liver, thereby inhibiting the progression of fibrosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDHXXIORHIVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3004805.png)
![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)



![7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B3004810.png)


![5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3004815.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)


